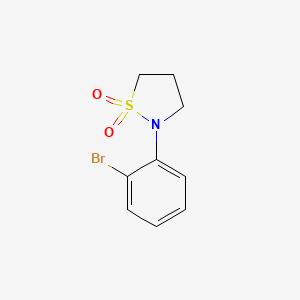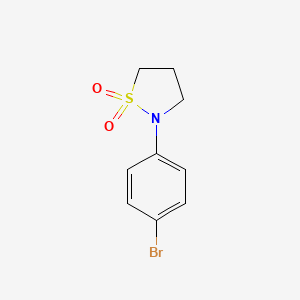
3-((tert-Butoxycarbonyl)amino)-2-hydroxypropanoic acid
Vue d'ensemble
Description
“3-((tert-Butoxycarbonyl)amino)-2-hydroxypropanoic acid” is a compound that contains a tert-butyloxycarbonyl (Boc) protecting group . The Boc group is used in organic synthesis to protect amines . The compound has a molecular formula of CHNO and an average mass of 204.224 Da .
Synthesis Analysis
The synthesis of compounds like “3-((tert-Butoxycarbonyl)amino)-2-hydroxypropanoic acid” involves the use of tert-butyloxycarbonyl-protected amino acids (Boc-AAILs) . These Boc-AAILs are synthesized by neutralizing [emim][OH] with commercially available Boc-protected amino acids . The resulting Boc-AAILs are used as starting materials in dipeptide synthesis with commonly used coupling reagents .
Chemical Reactions Analysis
The Boc-AAILs, such as “3-((tert-Butoxycarbonyl)amino)-2-hydroxypropanoic acid”, have been used in dipeptide synthesis . The distinctive coupling reagent N,N0-diethylene-N00-2-chloroethyl thiophosphoramide enhances amide formation in the Boc-AAILs without the addition of a base .
Physical And Chemical Properties Analysis
The compound “3-((tert-Butoxycarbonyl)amino)-2-hydroxypropanoic acid” has a molecular formula of CHNO and an average mass of 204.224 Da . It’s a solid at 20 degrees Celsius . It’s soluble in methanol .
Applications De Recherche Scientifique
Peptide Synthesis
The tert-butyloxycarbonyl (Boc) group is widely used in peptide synthesis to protect the amino group during the coupling of amino acids. This protection is crucial to prevent unwanted side reactions and to ensure the correct sequence of amino acids is formed. The Boc group can be removed under mild acidic conditions, which is compatible with most peptide sequences .
Ionic Liquid Formation
Boc-protected amino acids can be used to create amino acid ionic liquids (AAILs), which are valuable in organic synthesis. These ionic liquids serve as solvents or reagents in peptide synthesis, offering advantages such as recyclability and the ability to conduct reactions under mild conditions .
Dipeptide Synthesis
The Boc-protected amino acid ionic liquids have been specifically utilized in the synthesis of dipeptides. This application takes advantage of the Boc group’s ability to protect reactive sites during the coupling process, leading to satisfactory yields of dipeptides .
Synthesis of Bioactive Compounds
3-Amino-N-Boc-2-hydroxy-propionic acid derivatives are used in the synthesis of various bioactive compounds, including ion channel blockers, antimicrobial peptides, and enzyme inhibitors. These compounds have potential therapeutic applications in treating diseases and infections.
Medicinal Chemistry
In medicinal chemistry, the Boc-protected amino acids are essential for the synthesis of drug candidates. They allow for the stepwise construction of complex molecules while protecting functional groups that might otherwise react prematurely .
Safety and Hazards
The compound “3-((tert-Butoxycarbonyl)amino)-2-hydroxypropanoic acid” can cause skin irritation and serious eye irritation . It’s recommended to wear protective gloves, eye protection, and face protection when handling this compound . If it comes in contact with the skin or eyes, it’s advised to wash with plenty of water .
Orientations Futures
Mécanisme D'action
Target of Action
It is known that this compound is used in the synthesis of dipeptides . Dipeptides are molecules that play crucial roles in various biological processes, including protein assembly and the synthesis of gramicidin S cyclic analogs with antibiotic and hemolytic activities .
Mode of Action
The compound interacts with its targets through a series of chemical reactions. In dipeptide synthesis, a distinctive coupling reagent, N, N ′-diethylene- N ′′-2-chloroethyl thiophosphoramide, enhances amide formation in the Boc-AAILs without the addition of a base, yielding the dipeptides in satisfactory yields .
Biochemical Pathways
The compound is involved in the biochemical pathway of dipeptide synthesis. The proposed mechanism includes the following steps :
Result of Action
The result of the compound’s action is the formation of dipeptides . Dipeptides have various biological functions, including serving as building blocks for proteins and acting as intermediates in metabolism.
Action Environment
The action of the compound can be influenced by environmental factors. For instance, the compound is miscible in acetonitrile, methanol, dimethylformamide (DMF), and dimethyl sulfoxide (DMSO), partially miscible in water, but immiscible in diethyl ether, ethyl acetate, and hexane . These properties could affect the compound’s action, efficacy, and stability.
Propriétés
IUPAC Name |
2-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO5/c1-8(2,3)14-7(13)9-4-5(10)6(11)12/h5,10H,4H2,1-3H3,(H,9,13)(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJCAYTVAYSGVLA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC(C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70514043 | |
| Record name | 3-[(tert-Butoxycarbonyl)amino]-2-hydroxypropanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70514043 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-((tert-Butoxycarbonyl)amino)-2-hydroxypropanoic acid | |
CAS RN |
218916-64-4 | |
| Record name | 3-[(tert-Butoxycarbonyl)amino]-2-hydroxypropanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70514043 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-((tert-butoxycarbonyl)amino)-2-hydroxypropanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![7-Bromo-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine](/img/structure/B1282004.png)







![3-Chloro-5,6,7,8-tetrahydropyrido[4,3-C]pyridazine](/img/structure/B1282021.png)